2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE
Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methylphenyl group, an oxoethyl group, and a phenoxyphenylcarbamoyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-methylphenyl group: This can be achieved through the Friedel-Crafts alkylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the oxoethyl group: The 4-methylphenyl group can be further reacted with ethyl oxalyl chloride to introduce the oxoethyl group.
Formation of the phenoxyphenylcarbamoyl group: This involves the reaction of 4-phenoxyaniline with phosgene to form the corresponding isocyanate, which is then reacted with the oxoethyl intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The phenoxyphenylcarbamoyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyphenylcarbamoyl derivatives.
Scientific Research Applications
2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to therapeutic outcomes.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-18-7-9-19(10-8-18)23(27)17-30-25(29)16-15-24(28)26-20-11-13-22(14-12-20)31-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIILXBZDQONIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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